methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate
Description
Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused tetrahydroisoquinoline core substituted with a 2-methylbenzyl group and a furan-2-carboxylate ester linked via an oxymethyl bridge. Its molecular formula is C₂₄H₂₃NO₅ (molecular weight: 405.45 g/mol) . The tetrahydroisoquinoline moiety is a pharmacophore of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids, while the furan-carboxylate group may contribute to solubility and binding interactions. The compound’s synthetic route likely involves condensation of substituted aldehydes with amine precursors, analogous to methods used for related furan-oxadiazole derivatives .
Properties
IUPAC Name |
methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-16-6-3-4-7-17(16)14-25-13-12-19-20(23(25)26)8-5-9-21(19)29-15-18-10-11-22(30-18)24(27)28-2/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQFVAVNOGYWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate can be achieved through a multi-step process involving several key reactions:
Formation of the Tetrahydroisoquinoline Moiety: This step typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the tetrahydroisoquinoline moiety.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the tetrahydroisoquinoline moiety.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving furan and isoquinoline derivatives.
Mechanism of Action
The mechanism of action of methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Meta Substitution
A closely related analogue, methyl 5-[({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate (CAS RN: 850907-23-2), differs only in the position of the methyl group on the benzyl substituent (meta instead of ortho) . For example:
| Property | Target Compound (Ortho) | Meta Isomer |
|---|---|---|
| Molecular Weight (g/mol) | 405.45 | 405.45 |
| Substituent Position | 2-Methylphenyl | 3-Methylphenyl |
| Calculated XLogP3* | ~3.5 (estimated) | ~3.5 (estimated) |
*XLogP3 values are extrapolated from similar furan-carboxylates .
The ortho-methyl group introduces greater steric bulk near the tetrahydroisoquinoline core, which may reduce rotational freedom compared to the meta isomer. Such differences are critical in drug design, where substituent positioning affects target engagement and metabolic stability.
Furan-Carboxylate Derivatives with Varying Cores
Compounds with analogous furan-carboxylate esters but divergent heterocyclic cores highlight the role of scaffold diversity:
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate (CAS RN: 405916-99-6) Molecular Weight: 460.5 g/mol Core Structure: Chromen (benzopyran) instead of tetrahydroisoquinoline . Key Differences: The chromen core’s planar structure and extended conjugation may enhance UV absorption properties compared to the partially saturated tetrahydroisoquinoline.
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate (CAS RN: 848228-05-7) Molecular Weight: 311.69 g/mol Core Structure: Urea-linked anilino group instead of tetrahydroisoquinoline . Solubility: 2.9 µg/mL at pH 7.4, suggesting lower aqueous solubility than the target compound due to the hydrophobic chloro-fluoroanilino group .
Substituent Effects on Bioactivity
Evidence from pesticide chemistry demonstrates that furan-carboxylate derivatives with trifluoromethyl or chloro substituents (e.g., 3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) exhibit herbicidal activity . While the target compound lacks such electronegative groups, its 2-methylbenzyl substituent may confer moderate lipophilicity, balancing membrane permeability and solubility.
Research Findings and Implications
Synthetic Challenges : The oxymethyl bridge in the target compound requires precise regioselective alkylation, akin to methods for synthesizing furan-oxadiazole hybrids .
Toxicity Considerations : Structural analogs with nitro or chloro groups (e.g., pesticides in ) show higher ecotoxicity, whereas the target compound’s simpler substituents may reduce environmental persistence.
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 5-[({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention in pharmacological and medicinal chemistry research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reveals its intricate structure, which includes a furan ring and a tetrahydroisoquinoline moiety. The molecular formula is , with a molecular weight of approximately 428.53 g/mol. Its structural complexity suggests multiple points of interaction with biological systems.
1. Antioxidant Activity
Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the presence of phenolic groups within the structure, which can scavenge free radicals and reduce oxidative stress in cells.
2. Anti-inflammatory Effects
Studies have shown that isoquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may have potential as an anti-inflammatory agent, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
3. Anticancer Potential
The compound's ability to interfere with cellular signaling pathways involved in cancer proliferation has been noted. Isoquinoline derivatives have been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
